

# comparative study of rhodium and iridium catalysts with trans-1,2-Cyclohexanediamine ligands

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## A Comparative Guide to Rhodium and Iridium Catalysts in Asymmetric Transfer Hydrogenation

A detailed analysis of Rhodium (III) and Iridium (III) catalysts featuring chiral diamine ligands for the asymmetric transfer hydrogenation (ATH) of ketones, offering insights into their comparative performance, experimental protocols, and catalytic cycles.

The quest for efficient and selective methods to synthesize chiral molecules is a cornerstone of modern chemistry, with significant implications for the pharmaceutical and fine chemical industries. Among the array of catalytic tools available, complexes of rhodium and iridium with chiral ligands, such as derivatives of **trans-1,2-cyclohexanediamine**, have proven to be highly effective in asymmetric synthesis. This guide provides a comparative study of rhodium and iridium catalysts, focusing on their application in the asymmetric transfer hydrogenation of ketones—a key reaction for producing chiral alcohols.

While a direct, comprehensive comparative study featuring identical **trans-1,2-cyclohexanediamine** ligands for both rhodium and iridium catalysts is not extensively documented in readily available literature, a robust comparison can be drawn from studies on structurally analogous N-sulfonated diamine ligands. This guide leverages data from such studies to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the relative merits of these two powerful catalytic systems.

## Performance Comparison in Asymmetric Transfer Hydrogenation

The catalytic performance of rhodium and iridium complexes is often evaluated based on key metrics such as conversion percentage, enantiomeric excess (ee%), turnover number (TON), and turnover frequency (TOF). The following data, summarized from a comparative study on the ATH of ketones in water using in-situ generated catalysts with a tosylated diamine ligand, highlights the nuanced differences between the two metals.

**Table 1: Comparative Performance of Rh(III) and Ir(III) Catalysts in the ATH of Acetophenone in Water**

Catalyst Precursor	Ligand	Substrate	Conversion (%)	ee%	Optimal pH for TOF > 50 h <sup>-1</sup>
[CpRhCl <sub>2</sub> ] <sub>2</sub>	(R,R)-TsDPEN	Acetophenone	~100	97	5.5 - 10.0
[CpIrCl <sub>2</sub> ] <sub>2</sub>	(R,R)-TsDPEN	Acetophenone	~100	96	6.5 - 8.5

Data sourced from a study by Wu et al. on Asymmetric Transfer Hydrogenation (ATH) of ketones by formate in neat water. The catalysts were derived in situ from [CpMCl<sub>2</sub>]<sub>2</sub> (M=Rh, Ir) and TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), a structurally related chiral diamine ligand.\*[\[1\]](#)[\[2\]](#)

The data indicates that while both catalysts can achieve high conversion and excellent enantioselectivity, the rhodium catalyst operates efficiently over a broader pH range compared to its iridium counterpart.[\[1\]](#)

**Table 2: Performance of a Rh(III) Catalyst with a trans-1,2-Cyclohexanediamine Derived Ligand**

Catalyst Precursor	Ligand	Substrate	Yield (%)	ee%
[CpRhCl <sub>2</sub> ] <sub>2</sub>	Monosulfonamide-(1R,2R)-cyclohexanediamine	Acetophenone	>89	>93
[CpRhCl <sub>2</sub> ] <sub>2</sub>	Monosulfonamide-(1R,2R)-cyclohexanediamine	1-Tetralone	>89	>93
[Cp*RhCl <sub>2</sub> ] <sub>2</sub>	Monosulfonamide-(1R,2R)-cyclohexanediamine	4-Chloroacetophenone	>89	>93

Data from a study by Somanathan et al. utilizing monosulfonamide ligands derived from trans-(1R,2R)-cyclohexane-1,2-diamine for the ATH of aromatic ketones in aqueous sodium formate. A direct comparative study with the analogous iridium catalyst was not available.

This data underscores the high efficiency of rhodium catalysts bearing the specific **trans-1,2-cyclohexanediamine** scaffold in achieving high yields and enantioselectivities.

## Experimental Protocols

The following are representative methodologies for the in-situ preparation of the catalyst and the subsequent asymmetric transfer hydrogenation reaction.

### In-situ Catalyst Preparation

The active catalyst is typically prepared in situ just before the catalytic reaction.

Materials:

- Pentamethylcyclopentadienyl rhodium(III) chloride dimer ([CpRhCl<sub>2</sub>]<sub>2</sub>) or Pentamethylcyclopentadienyl iridium(III) chloride dimer ([CpIrCl<sub>2</sub>]<sub>2</sub>)

- Chiral diamine ligand (e.g., (1R,2R)-N-tosyl-1,2-diaminocyclohexane, TsDACH)
- Solvent (e.g., deionized water or isopropanol)

#### Procedure:

- In a reaction vessel, the metal precursor ( $[\text{Cp}^*\text{MCl}_2]_2$ , where M is Rh or Ir) and the chiral diamine ligand are mixed in a 1:1 molar ratio with respect to the metal monomer.
- The appropriate solvent (e.g., water) is added.
- The mixture is stirred at an elevated temperature (e.g., 60-80 °C) for a specified time (e.g., 1 hour) to facilitate the formation of the active catalyst complex.[\[3\]](#)

## Asymmetric Transfer Hydrogenation of a Ketone

#### Materials:

- In-situ prepared catalyst solution
- Substrate (e.g., acetophenone)
- Hydrogen source (e.g., sodium formate solution in water, or a mixture of formic acid and triethylamine)
- Solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate)

#### Procedure:

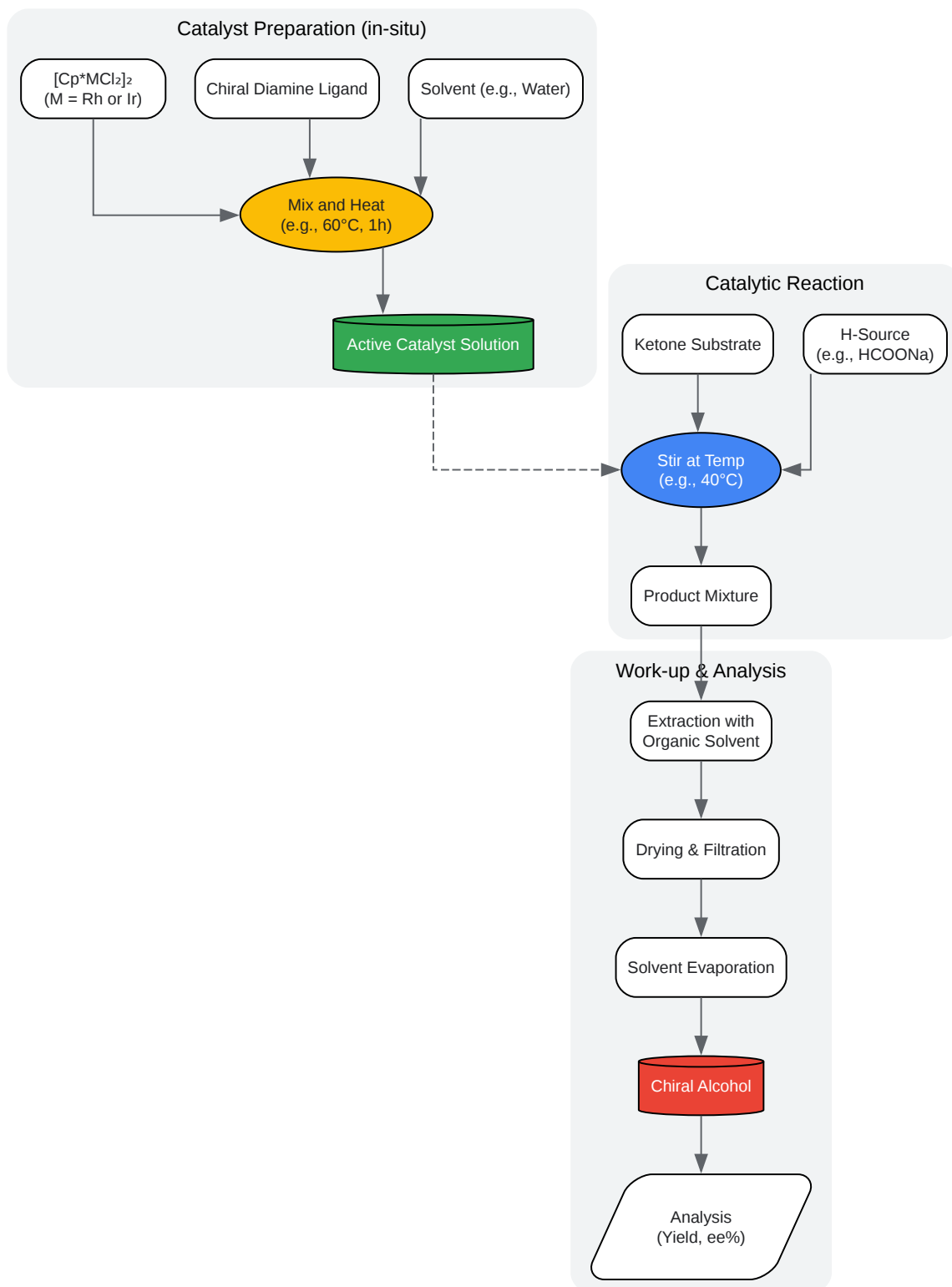
- The substrate and the hydrogen source are added to the pre-formed catalyst solution. The substrate-to-catalyst (S/C) ratio is typically in the range of 100 to 1000.[\[1\]](#)
- The reaction mixture is stirred at a controlled temperature (e.g., 40 °C) for the time required to reach high conversion (typically monitored by TLC or GC).[\[2\]](#)
- Upon completion, the reaction mixture is cooled to room temperature.

- The aqueous layer is extracted multiple times with an organic solvent.[3]
- The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude chiral alcohol.[3]
- The yield and enantiomeric excess of the product are determined by standard analytical techniques (e.g., NMR spectroscopy and chiral HPLC or GC).

## Visualizing the Process

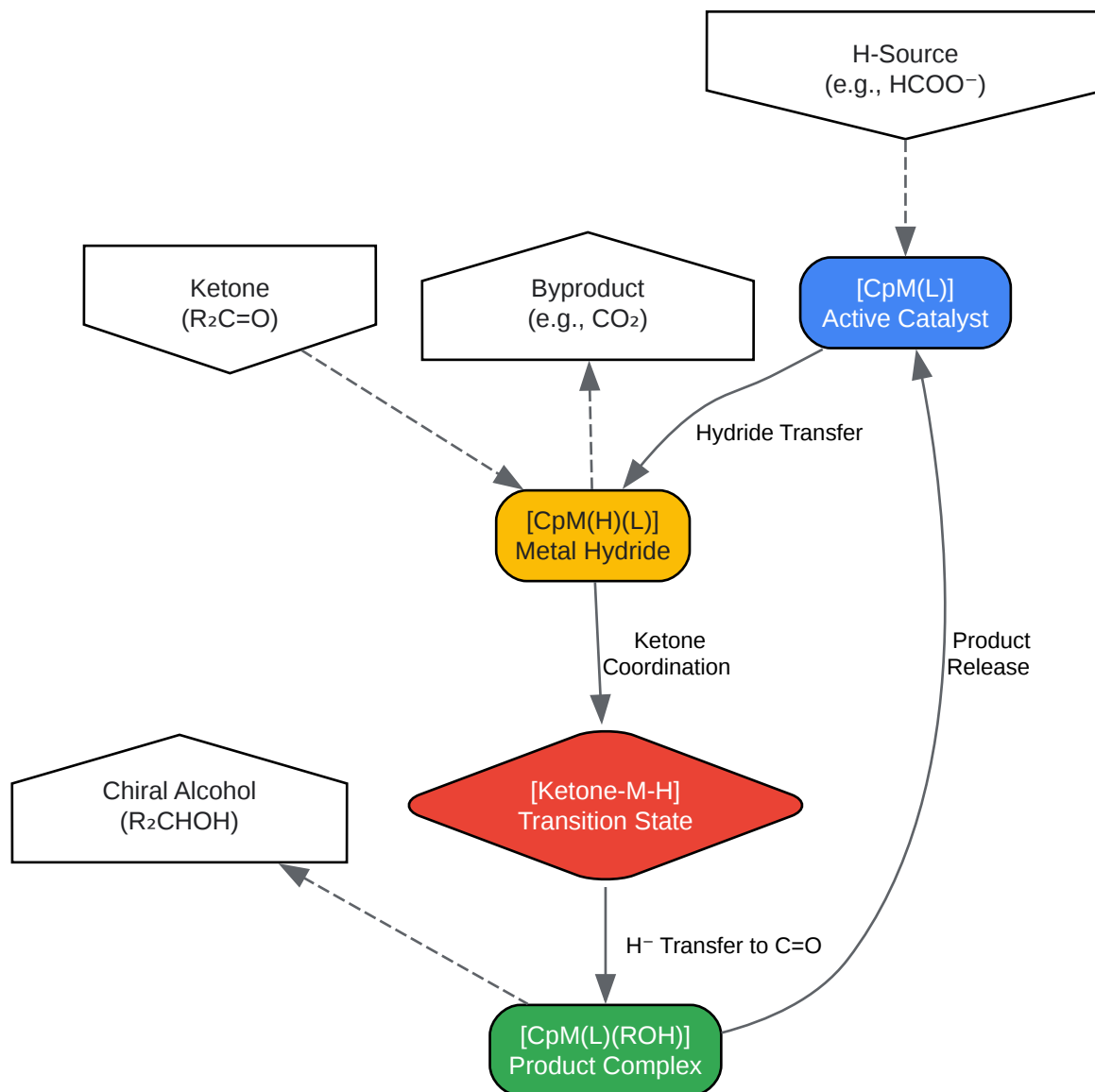
To better understand the experimental and catalytic pathways, the following diagrams illustrate the general workflow and a proposed catalytic cycle.

## Experimental Workflow for Asymmetric Transfer Hydrogenation

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Caption: Workflow for ATH of ketones using in-situ prepared catalysts.

## General Catalytic Cycle for Asymmetric Transfer Hydrogenation



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Caption: Proposed catalytic cycle for metal-catalyzed ATH of ketones.

In conclusion, both rhodium and iridium catalysts, when paired with chiral diamine ligands, are exceptionally potent for the asymmetric transfer hydrogenation of ketones. The rhodium-based systems appear to offer greater robustness with respect to pH sensitivity, making them highly efficient in aqueous media. The choice between rhodium and iridium will ultimately depend on the specific substrate, desired reaction conditions, and economic considerations. The provided

protocols and data serve as a valuable starting point for researchers aiming to leverage these catalytic systems for the synthesis of enantioenriched compounds.

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